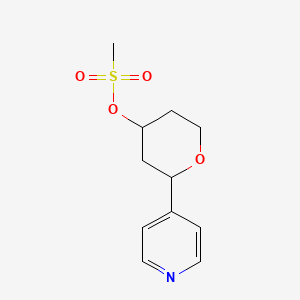

![molecular formula C13H16F3N3O2 B2406724 5-环丙基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯 CAS No. 827591-57-1](/img/structure/B2406724.png)

5-环丙基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

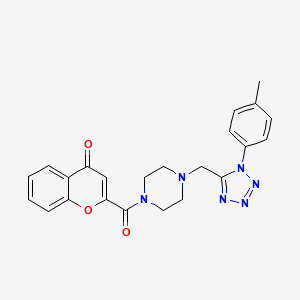

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetically available compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The yield was 1.0 g (71%, method I), 0.15 g (11%, method II), and the product formed were colorless crystals .科学研究应用

合成和化学性质

三氟甲基吡唑并[1,5-a]嘧啶的合成:5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯用于合成三氟甲基吡唑并[1,5-a]嘧啶。该化合物表现出强烈的荧光强度,表明由于其结合位点而具有作为荧光团的潜在用途 (Wu et al., 2006).

组合库的液相合成:该化合物在合成大规模7-三氟甲基取代吡唑并[1,5-a]嘧啶衍生物的组合库中发挥作用。这一过程对于发现新的化学实体具有重要意义 (Dalinger et al., 2005).

二氢唑并[1,5-a]嘧啶的合成:该化合物用于多氟烷基化二氢唑并[1,5-a]嘧啶的环化,后者会发生环链异构。这一性质在新型杂环化合物的开发中非常重要 (Goryaeva et al., 2009).

生物学应用

抗肿瘤活性:该化合物的衍生物已显示出对某些癌细胞系的增殖具有抑制作用,表明其在癌症研究中的潜力 (Liu et al., 2016).

抗菌活性:一些衍生物已被评估对不同细菌和真菌菌株的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Youssef et al., 2011).

未来方向

Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . They have potential in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a pyrazolo[1,5-a]pyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

作用机制

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .

Mode of Action

It is known that the introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule increases the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of fluorine atom or fluoroalkyl groups into the molecule increases its metabolic stability and lipophilicity , which could potentially enhance its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor activity .

Action Environment

It is known that the introduction of fluorine atom or fluoroalkyl groups into the molecule increases its metabolic stability , which could potentially enhance its stability under various environmental conditions.

属性

IUPAC Name |

ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)8-6-17-19-10(13(14,15)16)5-9(7-3-4-7)18-11(8)19/h6-7,9-10,18H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQLVZHHLOBRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)